tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

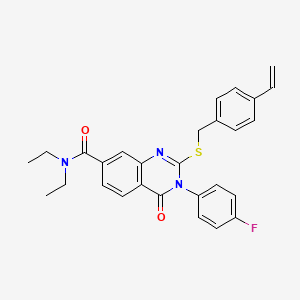

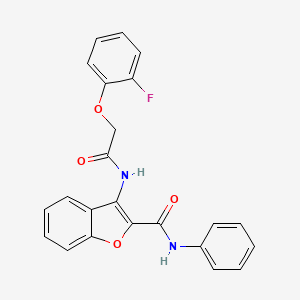

The compound “tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a tert-butyl group, which is a branched alkyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . It’s also relevant in biosynthetic and biodegradation pathways .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the tert-butyl group. The tert-butyl group is known to be crowded, which can affect the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Tert-butyl groups are known to be highly dipolar and are strong hydrogen bond acids and bases .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Transformations

Parallel Kinetic Resolution for Chiral Compounds : The efficient synthesis of chiral methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate enantiomers was demonstrated through the comparison of kinetic and parallel kinetic resolutions of a related compound, highlighting the versatility in synthesizing chiral molecules (Davies et al., 2003).

Cascade Reactions for Pipecolic Acid Derivatives : A unique cascade of reactions led to the synthesis of pipecolic acid derivatives, showcasing the vinylfluoro group's role as an acetonyl cation equivalent under acidic conditions, which is a novel pathway for constructing complex molecules (Purkayastha et al., 2010).

Metal-Free Alkoxycarbonylation : A sustainable protocol for preparing quinoxaline-3-carbonyl compounds via metal- and base-free conditions was developed, indicating the potential for eco-friendly synthesis methods in organic chemistry (Xie et al., 2019).

Chemical and Molecular Characterization

- Characterization and Structural Analysis : Schiff base compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate were synthesized and characterized, with X-ray crystallographic analysis revealing details about their molecular structure and intramolecular hydrogen bonding (Çolak et al., 2021).

Synthetic Utility and Applications

Fluoropyrrolidine Derivatives for Medicinal Chemistry : The synthesis of N-protected fluoropyrrolidine derivatives as synthons for medicinal chemistry applications, such as dipeptidyl peptidase IV inhibitors, illustrates the compound's utility in developing pharmaceutical agents (Singh & Umemoto, 2011).

Biotin Intermediate Synthesis : The compound served as a key intermediate in synthesizing Biotin, a water-soluble vitamin crucial for metabolic processes, highlighting its role in biosynthesis pathways (Qin et al., 2014).

Novel Methodologies and Reactions

- N→O Tert-Butyloxycarbonyl Group Migration : A study on the fast N→O tert-butyloxycarbonyl (Boc) migration provided insights into unusual migration mechanisms, contributing to the understanding of reaction pathways in organic synthesis (Xue & Silverman, 2010).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYGPHXXICPONS-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2808581.png)

![N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide](/img/structure/B2808582.png)

![Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2808583.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2808585.png)

![methyl 3-{3-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-4-methyl-2-thiophenecarboxylate](/img/structure/B2808593.png)

![1-((1R,5S)-8-(2-(2-chloro-6-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2808595.png)

![(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2808597.png)